molecular formula C9H15NO3 B13042558 2-(2-Allyltetrahydrofuran-3-YL)-2-aminoacetic acid

2-(2-Allyltetrahydrofuran-3-YL)-2-aminoacetic acid

Cat. No.: B13042558
M. Wt: 185.22 g/mol
InChI Key: MNZCINYTXBTEMF-UHFFFAOYSA-N
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Description

2-(2-Allyltetrahydrofuran-3-YL)-2-aminoacetic acid is an organic compound that features a tetrahydrofuran ring substituted with an allyl group and an aminoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Allyltetrahydrofuran-3-YL)-2-aminoacetic acid typically involves the following steps:

    Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of a suitable precursor, such as 1,4-butanediol, under acidic conditions.

    Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction using allyl bromide and a base such as sodium hydride.

    Aminoacetic Acid Moiety Addition:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Allyltetrahydrofuran-3-YL)-2-aminoacetic acid can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The compound can be reduced to form a saturated derivative.

    Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of various derivatives with different functional groups.

Scientific Research Applications

2-(2-Allyltetrahydrofuran-3-YL)-2-aminoacetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Allyltetrahydrofuran-3-YL)-2-aminoacetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Tetrahydrofuran-3-yl)acetic acid: Lacks the allyl group and aminoacetic acid moiety.

    2-(2-Allyltetrahydrofuran-3-yl)acetic acid: Lacks the aminoacetic acid moiety.

    2-(2-Allyltetrahydrofuran-3-yl)glycine: Similar structure but with a different amino acid moiety.

Uniqueness

2-(2-Allyltetrahydrofuran-3-YL)-2-aminoacetic acid is unique due to the presence of both the allyl group and the aminoacetic acid moiety, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

2-amino-2-(2-prop-2-enyloxolan-3-yl)acetic acid

InChI

InChI=1S/C9H15NO3/c1-2-3-7-6(4-5-13-7)8(10)9(11)12/h2,6-8H,1,3-5,10H2,(H,11,12)

InChI Key

MNZCINYTXBTEMF-UHFFFAOYSA-N

Canonical SMILES

C=CCC1C(CCO1)C(C(=O)O)N

Origin of Product

United States

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